molecular formula C9H13Br2N3O2 B14628241 1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol CAS No. 54126-42-0

1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol

Cat. No.: B14628241
CAS No.: 54126-42-0
M. Wt: 355.03 g/mol
InChI Key: ZZVPIRJQTPKPDO-UHFFFAOYSA-N
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Description

1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol is an organic compound that features a brominated pyrazine ring linked to a brominated propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol typically involves the bromination of a pyrazine derivative followed by the coupling of the brominated pyrazine with a brominated propanol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol involves its interaction with specific molecular targets. The brominated pyrazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol is unique due to its dual bromination and the presence of both a pyrazine ring and a propanol moiety. This combination of features makes it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

54126-42-0

Molecular Formula

C9H13Br2N3O2

Molecular Weight

355.03 g/mol

IUPAC Name

1-bromo-3-[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxypropan-2-ol

InChI

InChI=1S/C9H13Br2N3O2/c1-14(2)8-9(12-4-7(11)13-8)16-5-6(15)3-10/h4,6,15H,3,5H2,1-2H3

InChI Key

ZZVPIRJQTPKPDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CN=C1OCC(CBr)O)Br

Origin of Product

United States

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